molecular formula C6H5BrF2N2O2 B13197896 3-(4-Bromo-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid

3-(4-Bromo-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid

Cat. No.: B13197896
M. Wt: 255.02 g/mol
InChI Key: ZLNLMXOFAIYKKU-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and two fluorine atoms on the propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the Difluoropropanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(4-Bromo-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Properties

Molecular Formula

C6H5BrF2N2O2

Molecular Weight

255.02 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C6H5BrF2N2O2/c7-4-1-10-11(2-4)3-6(8,9)5(12)13/h1-2H,3H2,(H,12,13)

InChI Key

ZLNLMXOFAIYKKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(C(=O)O)(F)F)Br

Origin of Product

United States

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